1-ethyl-2,4-dimethyl-1H-imidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-2,4-dimethyl-1H-imidazol-5-amine is a heterocyclic compound belonging to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of ethyl and methyl groups attached to the imidazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the imidazole ring. For instance, the cyclization of amido-nitriles in the presence of a nickel catalyst can yield disubstituted imidazoles . The reaction conditions are usually mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of imidazole derivatives often employs scalable and efficient synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the yield and purity of the final product. Additionally, the optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-2,4-dimethyl-1H-imidazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can yield reduced imidazole derivatives.
Substitution: The presence of ethyl and methyl groups allows for substitution reactions, where other functional groups can replace these groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups into the imidazole ring.
Scientific Research Applications
1-ethyl-2,4-dimethyl-1H-imidazol-5-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-ethyl-2,4-dimethyl-1H-imidazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. For instance, imidazole derivatives can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-imidazole-5-amine: Similar in structure but with a methyl group instead of an ethyl group.
1,3-dimethyl-1H-imidazol-5-amine: Contains two methyl groups attached to the imidazole ring.
1-ethyl-1H-imidazole-5-amine: Lacks the additional methyl group at the 2-position.
Uniqueness
1-ethyl-2,4-dimethyl-1H-imidazol-5-amine is unique due to the specific arrangement of ethyl and methyl groups on the imidazole ring. This unique substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other imidazole derivatives .
Properties
Molecular Formula |
C7H13N3 |
---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
3-ethyl-2,5-dimethylimidazol-4-amine |
InChI |
InChI=1S/C7H13N3/c1-4-10-6(3)9-5(2)7(10)8/h4,8H2,1-3H3 |
InChI Key |
FSTYXAAHKGNHQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC(=C1N)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.